3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, preventing them from phosphorylating their substrates and thus halting cell cycle progression . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 affects the cell cycle regulatory pathway . By preventing the phosphorylation of retinoblastoma (Rb) protein, the compound keeps E2F transcription factors in their inactive state, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression .
Result of Action
The result of the compound’s action is the dose-dependent degradation of CDK4 and CDK6 . This leads to the arrest of the cell cycle, potentially inducing apoptosis in cancer cells . In Jurkat cells, maximum degradation was observed at a concentration of 0.25uM .
Biological Activity
The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , identified by its CAS number 2034370-20-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O2S, with a molecular weight of approximately 412.51 g/mol . The structure includes a thiazolo-pyrimidine core linked to a piperazine moiety and a cyclopropyl-substituted pyridazine ring, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H24N6O2S |
Molecular Weight | 412.51 g/mol |
CAS Number | 2034370-20-0 |
Target Interactions
Research indicates that compounds with similar structural features often target various biological pathways. For instance, the piperazine ring is known for its ability to interact with neurotransmitter receptors, while the thiazolo-pyrimidine scaffold may exhibit activity against specific enzymes or microbial pathogens.
- Antimicrobial Activity : Preliminary studies suggest that related compounds show significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism typically involves inhibition of key metabolic pathways within the bacteria.
- Neuropharmacological Effects : The piperazine moiety is associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant through modulation of serotonin and dopamine receptors .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of similar compounds, providing insights into their therapeutic potential:
- In Vitro Studies : In vitro assays demonstrated that derivatives of thiazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines, suggesting potential antitumor activity .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation and pain, indicating potential applications in treating conditions like arthritis or neuropathic pain .
Case Study 1: Antitubercular Activity
A study investigating the antitubercular properties of structurally related compounds found that they significantly inhibited the growth of Mycobacterium tuberculosis H37Ra. The study highlighted the importance of specific functional groups in enhancing activity against this pathogen.
Case Study 2: Neuropharmacology
Another research effort focused on the neuropharmacological effects of similar piperazine-containing compounds. Results indicated that these compounds could modulate neurotransmitter levels in animal models, leading to decreased anxiety-like behaviors .
Properties
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYSQFSDJVULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.